N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea
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Description
N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea derivatives have been synthesized to explore their structural properties and potential applications in coordination chemistry and materials science. Kaminsky, Goldberg, and West (2002) detailed the synthesis and structures of thiourea derivatives, noting the impact of intramolecular hydrogen bonding and planarity influenced by substitutions on the pyridine rings. This study contributes to the understanding of molecular configurations crucial for designing thiourea-based ligands with specific coordination capabilities (Kaminsky et al., 2002).
Coordination Behavior in Metal Complexes
Research by Saad et al. (2012) introduced a thiourea-substituted derivative of tris(pyridyl-2-methyl)amine, highlighting its complexation with transition metals and resulting in complexes with varied geometries. This study underscores the significance of thiourea derivatives in forming diverse metal complexes, which could be advantageous in catalysis and materials chemistry (Saad et al., 2012).
Potential in Bioactive Molecule Development
The synthesis and characterization of novel thiourea derivatives have also been pursued for their potential antibacterial activities. Kalhor, Salehifar, and Nikokar (2014) developed a series of N-substituted thiourea derivatives, investigating their effectiveness against various bacteria. Their findings suggest that certain thiourea compounds exhibit significant antibacterial properties, indicating their potential as templates for designing new antimicrobial agents (Kalhor et al., 2014).
Properties
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNWFBBYKVPNPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377586 |
Source
|
Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665972 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41524-37-2 |
Source
|
Record name | N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.